molecular formula C28H34N6O7 B12113377 Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA

Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA

Cat. No.: B12113377
M. Wt: 566.6 g/mol
InChI Key: XZGCJQOGNCUSAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA, also known as N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays. This compound is particularly valuable in enzymology for studying protease activity, as it releases a yellow-colored product, p-nitroaniline, upon enzymatic cleavage, which can be quantitatively measured.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

    Deprotection: The temporary protecting groups on the amino acids are removed, usually with TFA.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected spectrophotometrically.

Common Reagents and Conditions

    Enzymes: Proteases such as chymotrypsin, elastase, and cathepsin G.

    Buffers: Commonly used buffers include Tris-HCl and phosphate-buffered saline (PBS) to maintain optimal pH for enzyme activity.

    Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C).

Major Products

The major product of the enzymatic hydrolysis of this compound is p-nitroaniline, which exhibits a yellow color and can be measured at 405 nm.

Scientific Research Applications

Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA is widely used in scientific research for:

    Enzyme Kinetics: Studying the catalytic activity and specificity of proteases.

    Drug Development: Screening potential inhibitors of proteases for therapeutic applications.

    Biochemical Assays: Quantifying protease activity in various biological samples, including blood, tissue extracts, and cell lysates.

Mechanism of Action

The mechanism of action of Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA involves its recognition and binding by specific proteases. The enzyme catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline. This reaction can be monitored spectrophotometrically, providing insights into enzyme kinetics and inhibition.

Comparison with Similar Compounds

Similar Compounds

    N-Succinyl-Ala-Ala-Ala-p-nitroanilide: Another peptide substrate used for similar enzymatic studies.

    N-Succinyl-L-phenylalanine-p-nitroanilide: Used for studying different proteases with specificity for phenylalanine residues.

Uniqueness

Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA is unique due to its specific sequence, which makes it a preferred substrate for certain proteases like elastase and chymotrypsin. Its ability to release a measurable product upon enzymatic cleavage makes it highly valuable in quantitative assays.

Properties

IUPAC Name

1-[2-(2-acetamidopropanoylamino)propanoyl]-N-[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N6O7/c1-17(29-19(3)35)25(36)30-18(2)28(39)33-15-7-10-24(33)27(38)32-23(16-20-8-5-4-6-9-20)26(37)31-21-11-13-22(14-12-21)34(40)41/h4-6,8-9,11-14,17-18,23-24H,7,10,15-16H2,1-3H3,(H,29,35)(H,30,36)(H,31,37)(H,32,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGCJQOGNCUSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.